1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine is a chemical compound with the molecular formula C10H12ClF2N3S and a molecular weight of 279.73 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further connected to a thienylmethyl group through a methanamine linkage . The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Attachment of the Thienylmethyl Group: The thienylmethyl group can be attached to the pyrazole ring through a nucleophilic substitution reaction using a thienylmethyl halide.
Formation of the Methanamine Linkage: The final step involves the formation of the methanamine linkage through a reductive amination reaction using a suitable reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Addition: Addition reactions can occur at the double bonds present in the thienylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thienylmethyl halide in the presence of a base such as sodium hydroxide.
Addition: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrazole and thienylmethyl groups can interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine
- 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine
- 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine
Uniqueness
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine is unique due to the specific combination of the difluoromethyl, pyrazole, and thienylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12ClF2N3S |
---|---|
Molecular Weight |
279.74 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H11F2N3S.ClH/c11-10(12)15-8(3-4-14-15)6-13-7-9-2-1-5-16-9;/h1-5,10,13H,6-7H2;1H |
InChI Key |
HGMZHRXDUSJDIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNCC2=CC=NN2C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.